molecular formula C29H32N2 B10926341 1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10926341
M. Wt: 408.6 g/mol
InChI Key: IFPHJSQQKZWMQS-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is an organic compound characterized by its complex aromatic structure. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazines with diketones under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,5-Dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,5-Dimethylphenyl)-3,5-diphenyl-4-methyl-1H-pyrazole
  • 1-(2,4-Dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

Uniqueness: 1-(2,5-Dimethylbenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole stands out due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H32N2

Molecular Weight

408.6 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C29H32N2/c1-18-8-9-21(4)27(14-18)17-31-29(26-13-11-20(3)23(6)16-26)24(7)28(30-31)25-12-10-19(2)22(5)15-25/h8-16H,17H2,1-7H3

InChI Key

IFPHJSQQKZWMQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC(=C(C=C3)C)C)C)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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